Capsorubin

Description

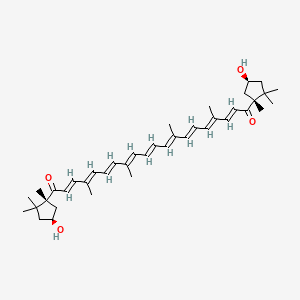

This compound is a natural product found in Capsicum annuum, Nephroma arcticum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOIABOMXKDDGU-YUURSNASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018116 | |

| Record name | Capsorubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-38-2 | |

| Record name | Capsorubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsorubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsorubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSORUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 °C | |

| Record name | Capsorubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Capsorubin biosynthesis pathway in Capsicum annuum

An In-depth Technical Guide to the Capsorubin Biosynthesis Pathway in Capsicum annuum

Introduction

Capsicum annuum, encompassing a wide variety of peppers from sweet bell peppers to hot chilis, is a globally significant crop. The vibrant color of its mature fruit is a key quality trait, largely determined by the accumulation of carotenoid pigments.[1] These compounds not only provide the characteristic yellow, orange, and red hues but also possess significant nutritional value as antioxidants and precursors to vitamin A.[2][3] In red-fruited Capsicum varieties, the dominant pigments responsible for the deep red color are capsanthin and this compound, which are unique to the Capsicum genus.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, quantitative aspects, and the key experimental protocols used for its study, aimed at researchers, scientists, and professionals in drug development.

The this compound Biosynthesis Pathway

This compound is a keto-xanthophyll synthesized in the chromoplasts of ripening pepper fruit.[1] Its production is the culmination of the broader carotenoid biosynthetic pathway, which begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP).[4] A series of desaturation and cyclization reactions convert phytoene into β-carotene. Subsequent hydroxylation and epoxidation steps transform β-carotene into violaxanthin, the direct precursor for this compound.

The final and defining step of the pathway is the enzymatic conversion of the violaxanthin's 5,6-epoxy end-group into a unique cyclopentanol ring structure, forming this compound. This reaction is catalyzed by the enzyme Capsanthin-capsorubin synthase (CCS) .[1] The same enzyme also catalyzes the conversion of antheraxanthin to capsanthin, demonstrating its bi-functional nature in producing the key red pigments in peppers.[1]

Genetic Regulation

The fruit color in Capsicum is a classic Mendelian trait controlled by a few key genetic loci. The synthesis of capsanthin and this compound is primarily determined by the Capsanthin-capsorubin synthase (Ccs) gene .[2][4] This gene corresponds to the y locus, where the dominant allele (y+) allows for the synthesis of red pigments, while the recessive allele (y) results in a yellow phenotype.[5]

Mutations in the Ccs gene are the primary reason for the absence of red pigments in yellow and some orange pepper varieties. Common mutations include gene deletions or frameshift and nonsense mutations that result in a non-functional enzyme.[2][5][6] Consequently, the pathway is blocked at the final step, leading to an accumulation of the yellow-orange precursors like zeaxanthin and violaxanthin.

Other genes also play a crucial regulatory role. The Phytoene synthase (Psy) gene , corresponding to the c2 locus, is a rate-limiting step in the overall pathway.[6][7] Mutations that reduce PSY activity can lead to a general decrease in total carotenoid content, resulting in pale red or orange fruit colors even if a functional Ccs gene is present.[6]

Quantitative Data

The accumulation of this compound and other carotenoids varies significantly with the pepper cultivar and its stage of ripening. Red peppers show a dramatic increase in total carotenoids during ripening, driven by the high-level expression of pathway genes.

Table 1: Carotenoid Content in Ripe Capsicum annuum Fruit (Illustrative)

| Carotenoid | Red Cultivars (mg/100g DW) | Orange Cultivars (mg/100g DW) | Yellow Cultivars (mg/100g DW) |

| This compound | 82.36 | Trace/Absent | Absent |

| Capsanthin | 325.77 | Trace/Absent | Absent |

| β-carotene | 59.11 | High | Moderate |

| Lutein | 2.72 | Low | High |

| Zeaxanthin | 43.21 | Moderate | Moderate |

| Violaxanthin | 46.54 | Moderate | High |

| Data compiled from a study analyzing 226 pepper genetic resources.[4] The absence of this compound and capsanthin in orange and yellow cultivars is typically due to mutations in the Ccs gene. |

Table 2: Relative Gene Expression During Fruit Ripening in Red Peppers

| Gene | Immature Green Stage | Breaker (Color Change) Stage | Mature Red Stage |

| PSY (Phytoene synthase) | Low | High | Very High |

| PDS (Phytoene desaturase) | Low | High | Very High |

| CCS (Capsanthin-capsorubin synthase) | Not Detectable | Moderate | Very High |

| Expression levels are relative. High expression of PSY, PDS, and especially CCS is required for the accumulation of high levels of total carotenoids, including this compound, in red peppers.[2][4][8] |

Experimental Protocols

Carotenoid Extraction and Quantification

The standard method for analyzing this compound and other carotenoids involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC).

Protocol: Carotenoid Extraction

-

Sample Preparation: Harvest fruit pericarp, freeze immediately in liquid nitrogen, and lyophilize (freeze-dry). Grind the dried tissue into a fine powder.[2]

-

Homogenization: Weigh approximately 0.25-0.5 g of dried powder and place it in a 50 mL tube. Add ~25 mL of a solvent mixture, such as methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v) or chloroform.[9][10] Homogenize thoroughly using a polytron or similar device for 20-30 seconds.

-

Extraction: Allow the mixture to sit for 30 minutes with occasional vortexing to ensure complete extraction.[9] Centrifuge at 1,000 x g for 5 minutes to separate the solvent phase from the tissue debris.[9]

-

Saponification (Optional but Recommended): To hydrolyze carotenoid esters and remove interfering chlorophylls and lipids, the extract is saponified. This is typically done by adding methanolic potassium hydroxide. The mixture is then incubated. Optimized conditions can be as short as 10 minutes at 35°C.[11]

-

Final Preparation: After saponification, the carotenoids are re-extracted into an organic solvent. The solvent is then evaporated to dryness under a stream of nitrogen gas. The dried residue is re-dissolved in a suitable solvent (e.g., MTBE/methanol) for HPLC analysis.[10]

Protocol: HPLC Analysis

-

Chromatography System: An HPLC system equipped with a photodiode array (PDA) detector is used.[9][12]

-

Column: A C30 or a specialized carotenoid column (e.g., YMC Carotenoid S-5, 250 mm x 4.6 mm) is essential for good separation.[9][10]

-

Mobile Phase: A gradient elution is typically employed, often using a mixture of solvents such as methanol, methyl tert-butyl ether (MTBE), and water.

-

Detection: Carotenoids are monitored at approximately 450 nm. The full spectrum (400-700 nm) is recorded to aid in peak identification.[9]

-

Quantification: The concentration of this compound and other carotenoids is determined by comparing peak areas to those of authentic standards run under the same conditions.[12]

Gene Expression Analysis

To quantify the transcript levels of Ccs and other biosynthetic genes, quantitative Reverse Transcription PCR (qRT-PCR) is the standard method.

Protocol: qRT-PCR for Gene Expression

-

Sample Collection: Collect fruit pericarp tissue at different developmental stages (e.g., immature green, breaker, mature red). Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Isolate total RNA from the ground tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform qPCR using gene-specific primers for Ccs, Psy, etc., and a reference gene (e.g., Actin) for normalization.[13] The reaction is run on a real-time PCR machine using a fluorescent dye like SYBR Green.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCT method to determine the relative expression levels of the target genes across different samples.[13]

Conclusion

The biosynthesis of this compound in Capsicum annuum is a specialized extension of the general carotenoid pathway, critically dependent on the function of the Capsanthin-capsorubin synthase (CCS) enzyme. The presence and activity of this enzyme, encoded by the Ccs gene, is the primary determinant of the red fruit phenotype. Understanding this pathway and its genetic regulation is essential for breeding pepper varieties with desired color profiles and enhanced nutritional value. The methodologies outlined provide a robust framework for the quantitative analysis of both the metabolites and the gene transcripts involved in producing this unique and valuable plant compound.

References

- 1. Biochemistry and Molecular Biology of Carotenoid Biosynthesis in Chili Peppers (Capsicum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Variability of Carotenoid Biosynthesis in Orange Colored Capsicum spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A New Nonsense Mutation in Capsanthin/Capsorubin Synthase Controlling Orange Pepper Fruit [hst-j.org]

- 7. mdpi.com [mdpi.com]

- 8. A Further Analysis of the Relationship between Yellow Ripe-Fruit Color and the Capsanthin-Capsorubin Synthase Gene in Pepper (Capsicum sp.) Indicated a New Mutant Variant in C. annuum and a Tandem Repeat Structure in Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Multi-omics analysis provides insights into the mechanism underlying fruit color formation in Capsicum - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of Capsorubin from Lily Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsorubin, a red xanthophyll carotenoid, is a significant pigment in various species of the Lilium genus, contributing to their vibrant orange and red flower coloration. This technical guide provides an in-depth overview of the discovery, biosynthesis, and, most importantly, the isolation of this compound from lily species. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies required to extract, purify, and characterize this potent antioxidant. The guide details experimental protocols, summarizes quantitative data, and includes visualizations to elucidate key pathways and workflows.

Introduction to this compound in Lilium Species

This compound is a C40 tetraterpenoid characterized by two cyclopentane rings, a conjugated polyene chain, and two hydroxyl groups. Its unique structure, particularly the presence of a conjugated keto group, contributes to its strong antioxidant properties. While most commonly associated with red peppers (Capsicum annuum), this compound is also a major carotenoid in the flowers of several lily species, including the tiger lily (Lilium lancifolium) and Lilium pumilum. In L. pumilum, this compound can constitute up to 80% of the total carotenoids[1]. The presence of this compound, along with the related compound capsanthin, is responsible for the characteristic orange to red hues of these flowers[1][2].

The biosynthesis of this compound in plants originates from the general carotenoid pathway. The final step involves the conversion of the yellow xanthophyll violaxanthin into the red this compound. This reaction is catalyzed by a single enzyme, capsanthin-capsorubin synthase (CCS)[1][3]. The gene encoding this enzyme has been successfully cloned from Lilium lancifolium, providing a molecular tool for understanding and potentially manipulating this compound production in plants[1][3].

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification and characterization.

| Property | Value |

| Molecular Formula | C₄₀H₅₆O₄ |

| Molecular Weight | 600.88 g/mol |

| Appearance | Red crystalline solid |

| Melting Point | 201 °C |

| Solubility | Soluble in acetone, chloroform, and oils; insoluble in water. |

| UV-Vis λmax (in acetone) | ~483 nm |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 601.4 |

Experimental Protocols

This section provides a detailed, synthesized protocol for the extraction, isolation, and characterization of this compound from lily flowers. This protocol is based on established methods for carotenoid extraction from plant tissues and analytical data from studies involving lily species.

Plant Material and Preparation

-

Plant Source: Fresh flowers of Lilium lancifolium or Lilium pumilum are recommended due to their high this compound content.

-

Harvesting: Collect fully opened flowers, as carotenoid content is typically highest at this stage.

-

Preparation: Separate the tepals (petals and sepals) from the rest of the flower. To prevent enzymatic degradation, the tepals should be immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to a constant weight. The dried tepals should be ground into a fine powder and stored at -80°C in the dark until extraction.

Extraction of Total Carotenoids

This protocol is designed to efficiently extract carotenoids while minimizing degradation. All steps should be performed under dim light.

-

Solvent Selection: A mixture of acetone and methanol (2:1, v/v) is an effective solvent system for extracting a broad range of carotenoids from flower petals.

-

Extraction Procedure:

-

Weigh approximately 5 grams of the lyophilized lily tepal powder into a 50 mL conical tube.

-

Add 25 mL of the acetone:methanol (2:1) solvent mixture.

-

Homogenize the sample using a probe homogenizer for 1-2 minutes, or vortex vigorously for 5 minutes.

-

Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant into a clean round-bottom flask.

-

Repeat the extraction process with the pellet using 15 mL of the solvent mixture until the pellet is colorless.

-

Combine all supernatants.

-

-

Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator at a temperature not exceeding 35°C.

Saponification

Saponification is a crucial step to hydrolyze esterified carotenoids and remove interfering lipids and chlorophylls.

-

Reagent Preparation: Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in methanol.

-

Saponification Procedure:

-

Redissolve the dried carotenoid extract from step 3.2 in 20 mL of diethyl ether.

-

Add 20 mL of the 10% methanolic KOH solution.

-

Flush the flask with nitrogen, seal it, and allow the mixture to stand in the dark at room temperature for 12-16 hours (overnight) with gentle stirring.

-

-

Extraction of Unsaponifiable Matter:

-

Transfer the saponified mixture to a separatory funnel.

-

Add 50 mL of diethyl ether and 50 mL of a 10% aqueous sodium chloride solution.

-

Shake the funnel gently to partition the carotenoids into the ether layer.

-

Collect the upper ether layer.

-

Repeat the extraction of the aqueous layer with 25 mL of diethyl ether twice more.

-

Combine all ether fractions and wash them with distilled water until the washings are neutral to pH paper.

-

Dry the ether phase over anhydrous sodium sulfate.

-

Filter the solution and evaporate the diethyl ether to dryness under a stream of nitrogen.

-

Isolation of this compound by Column Chromatography

Open column chromatography is used for the initial separation and purification of this compound from the total carotenoid extract.

-

Stationary Phase: Silica gel 60 (70-230 mesh) is a suitable adsorbent.

-

Column Packing: Prepare a slurry of the silica gel in hexane and pack it into a glass column (e.g., 30 cm x 2 cm).

-

Sample Loading: Dissolve the dried, saponified extract in a minimal amount of the initial mobile phase (hexane) and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient would be:

-

100% Hexane (to elute carotenes)

-

Hexane with increasing percentages of acetone (e.g., 2%, 5%, 10%, 20%)

-

This compound, being a polar xanthophyll, will elute at higher acetone concentrations.

-

-

Fraction Collection: Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC). The distinct red band corresponding to this compound should be collected.

-

Purity Assessment: Analyze the collected fractions by HPLC to assess the purity of the isolated this compound.

Purification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is used for the final purification and quantification of this compound.

-

HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to obtain spectral data for peak identification.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating carotenoids.

-

Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water is commonly used. A typical gradient might start with a higher water content and gradually increase the organic solvent concentration.

-

Detection: Monitor the elution at 483 nm, the approximate λmax of this compound.

-

Quantification: Prepare a calibration curve using a certified this compound standard. The concentration of this compound in the lily extract can then be determined by comparing the peak area of the sample to the calibration curve.

Data Presentation

The following tables summarize the quantitative data available on this compound and related carotenoids in lily species.

Table 2: Carotenoid Composition in Selected Lilium Species

| Lilium Species | Major Carotenoids | This compound Content (% of Total Carotenoids) | Reference |

| Lilium pumilum | This compound | Up to 80% | [1] |

| Lilium lancifolium | Capsanthin, this compound | Not explicitly quantified, but present as a major pigment | [1][2] |

| Asiatic Hybrid Lilies (Red Cultivars) | Capsanthin | Present | [4] |

Table 3: Analytical Data for this compound Identification

| Analytical Method | Parameter | Value | Reference |

| UPLC-MS/MS | Retention Time | ~3.07 min (under specific conditions) | |

| [M+H]⁺ (m/z) | 601.4 | ||

| HPLC-PDA | λmax | ~483 nm | General Knowledge |

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from Violaxanthin in Lilium species.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound from lily flowers.

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of this compound from Lilium species. While this compound is a well-characterized carotenoid, its isolation from lilies requires a systematic approach involving careful sample preparation, efficient extraction, and multi-step purification. The provided protocols and data serve as a valuable resource for researchers aiming to isolate and study this potent antioxidant for applications in food science, pharmacology, and drug development. Further research is warranted to quantify the this compound content across a wider range of lily cultivars and to explore its bioactivities in various models.

References

- 1. Cloning and Functional Characterization of a Gene for Capsanthin-Capsorubin Synthase from Tiger Lily (Lilium lancifolium Thunb. ‘Splendens’) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloning and functional characterization of a gene for capsanthin-capsorubin synthase from tiger lily (Lilium lancifolium Thunb. 'Splendens') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Properties of Capsorubin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental molecular characteristics of Capsorubin, a xanthophyll carotenoid of significant interest in various scientific fields, including food science, pharmacology, and antioxidant research.

Quantitative Molecular Data

This compound is a natural red pigment predominantly found in paprika and red bell peppers (Capsicum annuum).[1][2] Its distinct chemical structure contributes to its vibrant color and biological activities. The key quantitative molecular identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C40H56O4 | [3][4][5][6][7][8] |

| Exact Mass | 600.41786026 Da | [8] |

| Molecular Weight | 600.87 g/mol | [3][6][7] |

Chemical Structure and Identification

This compound's molecular structure is characterized by a long conjugated polyene chain with two cyclopentane rings at its ends, each containing a hydroxyl and a ketone group. This structure is responsible for its potent antioxidant properties.

Caption: Core molecular identifiers for this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | Natural Apocarotenoid | For Research Use [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. usbio.net [usbio.net]

- 7. GSRS [precision.fda.gov]

- 8. This compound | C40H56O4 | CID 5281229 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Natural Sources and High-Purity Isolation of Capsorubin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin is a natural red xanthophyll, a class of oxygen-containing carotenoid pigments. It is recognized for its potent antioxidant properties and is utilized as a natural food colorant, designated E160c.[1] The primary and most commercially significant natural source of this compound is the ripe fruit of red pepper, Capsicum annuum, where, along with the closely related capsanthin, it is responsible for the characteristic deep red coloration.[1][2][3][4] While other species of Capsicum and certain flowers like the tiger lily (Lilium lancifolium) also produce this compound, red peppers remain the industrial focus for extraction.[1][5]

The increasing demand for natural, functional ingredients in the pharmaceutical, nutraceutical, and food industries necessitates robust and efficient methods for obtaining this compound in high-purity forms. This technical guide provides an in-depth overview of the natural sources, biosynthetic pathway, and detailed experimental protocols for the extraction, purification, and quantification of high-purity this compound.

Natural Sources and Quantitative Overview

The genus Capsicum is the most abundant natural source of this compound. The concentration of this compound and other carotenoids varies significantly depending on the species, cultivar, and stage of ripening.[2][6][7] Red-fruited varieties of Capsicum annuum accumulate the highest levels.[6][8] The total carotenoid content in deep red peppers can exceed 1000 mg/kg of dry weight.[6] While capsanthin is typically the most abundant red xanthophyll, this compound is a significant contributor to the overall color and antioxidant capacity.[3] Recently, metabolic engineering has demonstrated the feasibility of producing high-purity this compound in alternative biological systems, such as carrot (Daucus carota L.) taproots, which may serve as future "green factories" for its production.[5]

Table 1: Carotenoid Content in Select Capsicum annuum Varieties

| Variety/Type | Total Carotenoids (mg/100g dry weight) | Key Carotenoid Profile | Source(s) |

| Deep Red Pepper (Generic) | ~104.3 | High levels of capsanthin and other carotenoids. | [6] |

| C. annuum var. lycopersiciforme rubrum | ~1300 | Capsanthin (37%), Zeaxanthin (8%), this compound (3.2%), β-carotene (9%). | [3] |

| Red Paprika (for ASE optimization) | 26.86 (Capsanthin only) | Capsanthin is the main carotenoid. | [9] |

| Various Capsicum species | 23.21 - 34.97 (mg β-carotene equivalent/100g fresh weight) | Profile varies; red accessions have the highest content. | [2] |

Note: Data is compiled from various sources and methodologies; direct comparison should be made with caution. This compound is often reported alongside capsanthin.

Biosynthesis of this compound

This compound is a product of the carotenoid biosynthetic pathway, which is highly active in the chromoplasts of ripening pepper fruits.[6][10] Its synthesis represents a specialized branch of the pathway unique to Capsicum and a few other plant species. The final and critical step is the enzymatic conversion of violaxanthin, a common epoxy-carotenoid, into this compound. This reaction is catalyzed by the enzyme Capsanthin-Capsorubin Synthase (CCS) .[2][6][10][11][12] The same enzyme also catalyzes the conversion of antheraxanthin to capsanthin, making it a pivotal multifunctional enzyme in determining the final red pigment profile of the fruit.[2][11][12]

High-Purity Extraction and Purification: Methodologies

Achieving high purity of this compound requires a multi-step process to separate it from other carotenoids, lipids, and interfering compounds. The general workflow involves sample preparation, solvent extraction, saponification to remove esters, and chromatographic purification.

Experimental Protocol 1: Lab-Scale Solvent Extraction

This protocol is adapted from standard laboratory procedures for carotenoid extraction from Capsicum fruit.[8][13]

-

Sample Preparation: Use lyophilized (freeze-dried) pericarp tissue (~0.25 g) ground into a fine powder. For fresh tissue, use ~2.5 g of finely chopped pericarp.

-

Homogenization: Place the sample in a 50 mL tube and add 25 mL of a suitable solvent (e.g., HPLC-grade chloroform or acetone). Homogenize thoroughly for 20-30 seconds using a Polytron-type homogenizer until the tissue is completely dispersed.[8][13]

-

Extraction: Allow the homogenate to sit for at least 30 minutes at room temperature in the dark, with occasional vortexing to ensure complete extraction.

-

Filtration: Filter the solvent extract through Whatman No. 1 filter paper using a vacuum filter apparatus to remove solid plant material.

-

Solvent Evaporation: Transfer the filtrate to a glass amber vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas, with mild heating (≤ 50°C).[8][13]

-

Resuspension: Resuspend the dried oleoresin in a known volume (e.g., 1.1 mL) of 2-propanol or another suitable solvent for the next step. Use bath sonication to ensure the material is fully dissolved. The sample can be stored at -20°C or -80°C for several weeks.[13]

Experimental Protocol 2: Saponification for Hydrolysis of Esters

Saponification is crucial for obtaining free xanthophylls, which improves chromatographic separation and purification.[6][9][13]

-

Reaction Setup: In a microfuge tube, combine 0.5 mL of the resuspended carotenoid extract (from Protocol 1) with 0.1 mL of saturated methanolic potassium hydroxide (KOH).[13]

-

Incubation: Mix the solution well by pipetting and incubate for 30 minutes at 50°C in the dark. This step hydrolyzes the fatty acid esters.[13]

-

Phase Separation: Cool the sample in an ice bath for ~2 minutes. Add 0.5 mL of deionized water and 0.4 mL of chloroform.[13]

-

Recovery: Vortex the mixture vigorously to partition the carotenoids into the chloroform phase. Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes to resolve the phases.

-

Collection: Carefully remove and discard the upper aqueous phase. The lower, colored chloroform phase contains the free carotenoids, including this compound. This fraction is now ready for chromatographic purification and analysis.

Quantification and Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of individual carotenoids like this compound.

Experimental Protocol 3: HPLC Analysis of this compound

This protocol outlines a typical method for the quantitative analysis of this compound.[13][14][15]

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or multi-wavelength UV/Vis detector and a C18 or specialized carotenoid (e.g., YMC Carotenoid S-5) column (250 mm × 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient elution is typically used. For example, a gradient system involving methanol, methyl-tert-butyl ether (MTBE), and water can effectively separate a wide range of carotenoids.

-

Detection: Monitor the elution profile across the visible spectrum (400-700 nm), with specific quantification performed at the absorbance maximum for this compound, typically around 450-462 nm.[13][16]

-

Quantification: Generate a calibration curve using a high-purity this compound standard (e.g., from CaroteNature) at several concentrations (e.g., 10 ng to 3 µg).[13] Calculate the concentration in the sample by comparing the peak area to the standard curve.

-

Sample Injection: Filter the saponified extract through a 0.45 µm syringe filter before injection. The injection volume (typically 10-30 µL) should be adjusted based on the sample's concentration, which can be estimated by measuring the absorbance at 450 nm.[13]

Table 2: Comparison of Advanced Extraction Techniques for Capsicum Carotenoids

| Method | Key Parameters | Advantages | Disadvantages | Source(s) |

| Accelerated Solvent Extraction (ASE) | Temperature: 100°C; Static Time: 5 min; Solvent: 50% Acetone/Ethanol | Reduced solvent consumption and extraction time compared to conventional methods. | Requires specialized high-pressure equipment. | [9] |

| Supercritical CO2 (SC-CO2) Extraction | Pressure: 45 MPa; Temperature: 50°C; Time: 60 min | Solvent-free, clean extract; tunable selectivity by modifying pressure/temperature. | High initial equipment cost; may require co-solvent (e.g., ethanol) for higher yields. | [17] |

| Conventional Solvent (Soxhlet/Maceration) | Solvent: Hexane, Acetone, etc.; Time: up to 48 hours | Simple setup, effective for exhaustive extraction. | High solvent consumption, long extraction times, potential for pigment degradation due to heat/light exposure. | [8][9] |

Conclusion

Capsicum annuum remains the most significant and commercially viable natural source for the industrial production of this compound. Achieving the high purity required for pharmaceutical and advanced nutraceutical applications necessitates a sophisticated, multi-step approach. This process involves optimized solvent or supercritical fluid extraction from high-quality raw material, followed by essential saponification to cleave fatty acid esters, and concluding with high-resolution chromatographic purification. The protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to isolate and quantify this compound effectively. Furthermore, the emergence of synthetic metabolic engineering in alternative hosts like carrots signals a promising future direction for the sustainable and high-purity production of this valuable carotenoid.[5]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Carotenoids of Capsicum Fruits: Pigment Profile and Health-Promoting Functional Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. ptools.rosaceae.org [ptools.rosaceae.org]

- 5. Generation of high purity capsanthin and this compound through synthetic metabolic engineering in carrot germplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. rjstonline.com [rjstonline.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Variability of Carotenoid Biosynthesis in Orange Colored Capsicum spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Capsanthin/capsorubin synthase - Wikipedia [en.wikipedia.org]

- 13. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. fao.org [fao.org]

- 17. mdpi.com [mdpi.com]

The Role of Capsorubin in Plant Physiology and Photoprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsorubin, a red xanthophyll carotenoid, is a specialized pigment found in a select group of plants, most notably in the ripe fruits of Capsicum species (red bell peppers and paprika) and the flowers of certain lilies. Beyond its vibrant color, this compound plays a crucial role in plant physiology, particularly in photoprotection and antioxidant defense. Its unique molecular structure, featuring a cyclopentane ring and two keto groups, confers potent antioxidant properties, exceeding those of many other carotenoids. This technical guide provides a comprehensive overview of this compound's function, biosynthesis, and mechanisms of action. It includes quantitative data on its physicochemical and antioxidant properties, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and related experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the properties of this remarkable molecule.

Introduction

Carotenoids are a diverse class of isoprenoid pigments essential for plant life. They are integral components of the photosynthetic apparatus, where they function in light harvesting and, critically, in photoprotection. Under conditions of high light, excess light energy can lead to the formation of reactive oxygen species (ROS), which can damage cellular components. Carotenoids mitigate this photodamage through various mechanisms, including the quenching of triplet chlorophyll and singlet oxygen.

This compound is a terminal product of a specific branch of the carotenoid biosynthesis pathway.[1] Its accumulation in ripening fruits and flowers suggests a specialized role in protecting these tissues from photo-oxidative stress.[2] This guide delves into the multifaceted role of this compound, providing the technical details necessary for its study and potential application.

Physicochemical and Antioxidant Properties of this compound

This compound's distinct chemical structure is central to its biological activity. The presence of eleven conjugated double bonds, a conjugated keto group, and a cyclopentane ring contributes to its potent antioxidant capacity.[3]

Light Absorption

This compound exhibits a characteristic absorption spectrum in the visible range, which is responsible for its red coloration.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | ~469 nm | Tetrahydrofuran (THF) | [4][5] |

| Absorption Maximum (λmax) of 7,8-Epoxide | 424 nm | 90% Methanol | [6] |

Antioxidant Capacity

| Assay | Method | Result | Comparison | Reference |

| Singlet Oxygen (¹O₂) Quenching | Electron Spin Resonance (ESR) with TMPD | Excellent quenching activity | > Capsanthin, β-carotene, Zeaxanthin | [7] |

| Hydroxyl Radical (·OH) Scavenging | Electron Spin Resonance (ESR) | Excellent scavenging activity | - | [7] |

| Peroxyl Radical-dependent Lipid Peroxidation Inhibition | - | Strong inhibition | Order of activity: this compound > Capsanthin 3,6-epoxide > Capsanthin > Cycloviolaxanthin | [2] |

Role in Plant Physiology

Photoprotection

This compound contributes to photoprotection through its potent antioxidant activity. By efficiently quenching singlet oxygen and scavenging other ROS, it helps to prevent photo-oxidative damage to the photosynthetic apparatus and other cellular components, particularly in non-photosynthetic tissues like ripening fruits where photosynthetic capacity is declining.[2][7] The accumulation of this compound during fruit ripening coincides with the degradation of chlorophylls and the dismantling of the photosynthetic machinery, suggesting a primary role in protecting the fruit tissues from light-induced damage during this developmental stage.

The primary mechanism of photoprotection in photosynthetic tissues is non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat. While this compound is not directly involved in the xanthophyll cycle (the primary driver of the major component of NPQ, qE), its presence in tissues that were formerly photosynthetically active suggests it acts as a crucial antioxidant to protect against the damaging effects of ROS that can still be generated.

Interaction with Thylakoid Membranes

While this compound is primarily found in the chromoplasts of fruits, its precursors are synthesized in the plastids. Carotenoids, in general, are integral components of thylakoid membranes, influencing their structure and fluidity.[8] The introduction of non-native carotenoids like capsanthin (a close structural relative of this compound) into the thylakoid membranes of tobacco has been shown to distort the membrane and reduce grana stacking.[9] This suggests that the accumulation of these novel carotenoids can have significant impacts on the architecture of photosynthetic membranes.

Biosynthesis of this compound

This compound is synthesized from violaxanthin, a common xanthophyll in the carotenoid biosynthesis pathway. The key enzymatic step is catalyzed by the enzyme capsanthin-capsorubin synthase (CCS) . This enzyme is also responsible for the conversion of antheraxanthin to capsanthin.[1]

Regulation of this compound Biosynthesis

The accumulation of this compound is tightly regulated, primarily at the transcriptional level of the ccs gene. Environmental cues, particularly light, play a significant role in this regulation. High light stress is a known inducer of carotenoid biosynthesis as a photoprotective response.

The signaling pathway from light perception to the activation of carotenoid biosynthesis genes is complex and involves multiple photoreceptors and transcription factors.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted for the extraction of carotenoids, including this compound, from Capsicum fruit.

-

Sample Preparation: Freeze-dry fresh pericarp tissue and grind to a fine powder.

-

Extraction:

-

To ~0.5 g of powdered tissue, add 10 mL of a 2:1:1 (v/v/v) mixture of methanol, chloroform, and 0.1 M Tris-HCl (pH 7.5) containing 0.1% (w/v) ascorbic acid.

-

Homogenize the mixture thoroughly.

-

Add 5 mL of chloroform and 5 mL of water, vortex, and centrifuge at 4,000 x g for 10 min to separate the phases.

-

Collect the lower chloroform phase containing the pigments.

-

Repeat the extraction of the aqueous phase with chloroform until it is colorless.

-

Pool the chloroform extracts.

-

-

Saponification (Optional, to hydrolyze esterified carotenoids):

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Redissolve the residue in 10 mL of diethyl ether.

-

Add 1 mL of 30% (w/v) methanolic KOH and incubate in the dark for 4 hours at room temperature.

-

Wash the ether phase with water until neutral.

-

-

Final Preparation:

-

Dry the final extract over anhydrous sodium sulfate.

-

Evaporate to dryness under nitrogen and redissolve in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of this compound.

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.[10][11]

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Methanol/Methyl-tert-butyl ether/Water (83:15:2, v/v/v)

-

Solvent B: Methanol/Methyl-tert-butyl ether/Water (8:90:2, v/v/v)

-

A linear gradient from 100% A to 100% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the absorption maximum of this compound (~469 nm).

-

Quantification: Use an external standard of purified this compound to generate a calibration curve.

Assessment of Photoprotection: Non-Photochemical Quenching (NPQ) Measurement

This protocol outlines the measurement of NPQ using a pulse-amplitude-modulated (PAM) fluorometer.

-

Dark Adaptation: Dark-adapt the plant leaf for at least 30 minutes.

-

Measurement of F₀ and Fₘ:

-

Measure the minimum fluorescence (F₀) using a weak measuring beam.

-

Apply a saturating pulse of light (>6000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of photosystem II (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

-

-

Light Induction:

-

Expose the leaf to a constant actinic light (e.g., 500 µmol photons m⁻² s⁻¹).

-

During the light exposure, apply saturating pulses at regular intervals (e.g., every 2 minutes) to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

Measure the steady-state fluorescence (Fₛ) just before each saturating pulse.

-

-

Calculation of NPQ:

-

NPQ is calculated as (Fₘ - Fₘ') / Fₘ'.

-

-

Dark Relaxation:

-

Turn off the actinic light and continue to apply saturating pulses at intervals to monitor the relaxation of NPQ.

-

Experimental Workflow for Studying this compound's Role in Photoprotection

The following diagram illustrates a typical experimental workflow to investigate the role of this compound in photoprotection under high light stress.

Conclusion and Future Perspectives

This compound is a highly specialized carotenoid with a significant role in the photoprotection of plant tissues, particularly during fruit ripening. Its potent antioxidant properties make it an effective scavenger of reactive oxygen species, thereby mitigating photo-oxidative damage. The biosynthesis of this compound is tightly regulated, with the ccs gene being a key control point influenced by environmental factors such as light.

For drug development professionals, the strong antioxidant capacity of this compound presents an interesting avenue for exploration. Its ability to quench singlet oxygen and scavenge free radicals suggests potential applications in areas where oxidative stress is a contributing factor to disease. Further research is warranted to investigate the bioavailability and efficacy of this compound in biological systems, which could lead to the development of novel therapeutics or nutraceuticals. Understanding the regulation of its biosynthesis could also open up possibilities for metabolic engineering to produce this valuable compound in higher quantities.

References

- 1. Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Natural Apocarotenoid | For Research Use [benchchem.com]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Reaction of Paprika Carotenoids, Capsanthin and this compound, with Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Carotenoid composition affects thylakoid morphology and membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional integration of non-native carotenoids into chloroplasts by viral-derived expression of capsanthin-capsorubin synthase in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioone.org [bioone.org]

- 11. help.labguru.com [help.labguru.com]

Methodological & Application

Application Notes and Protocols for the Structural Analysis of Capsorubin using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin is a red xanthophyll carotenoid predominantly found in ripe red bell peppers (Capsicum annuum) and is responsible for their characteristic color.[1][2] Its unique structure, featuring two cyclopentane rings (κ-end groups), contributes to its potent antioxidant properties, which are of significant interest in the fields of nutrition, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation and characterization of natural products like this compound.[1] This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

A complete, publicly available, and comprehensively assigned set of experimental ¹H and ¹³C NMR data for this compound is not readily found in the surveyed literature. However, based on the known structure of this compound and typical chemical shift values for carotenoids, the following tables provide expected chemical shift ranges for the different types of protons and carbons in the molecule. These tables are intended to serve as a guide for the interpretation of experimentally acquired NMR data.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Functional Group | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |

| Methyl protons (gem-dimethyl) | Cyclopentane ring | 0.8 - 1.3 | s | - |

| Methyl protons (on polyene chain) | Polyene chain | 1.8 - 2.0 | s | - |

| Methylene protons | Cyclopentane ring | 1.4 - 2.5 | m | - |

| Methine proton (on hydroxylated carbon) | Cyclopentane ring | 3.8 - 4.5 | m | - |

| Olefinic protons | Polyene chain | 6.0 - 7.0 | d, dd, m | 10 - 16 |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon(s) | Functional Group | Expected Chemical Shift (δ) ppm |

| Methyl carbons (gem-dimethyl) | Cyclopentane ring | 25 - 35 |

| Methyl carbons (on polyene chain) | Polyene chain | 12 - 15 |

| Methylene carbons | Cyclopentane ring | 40 - 50 |

| Methine carbon (on hydroxylated carbon) | Cyclopentane ring | 65 - 75 |

| Quaternary carbons | Cyclopentane ring | 45 - 55 |

| Olefinic carbons | Polyene chain | 120 - 145 |

| Carbonyl carbons | Cyclopentane ring | ~200 |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:

Materials:

-

Purified this compound sample (isolated by chromatography)

-

Deuterated chloroform (CDCl₃) of high purity (≥99.8%)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

-

Glass NMR tube (5 mm diameter)

-

Pasteur pipette and cotton wool or a syringe filter

-

Vortex mixer

-

Nitrogen gas supply

Protocol:

-

Drying the Sample: Ensure the purified this compound sample is completely dry to avoid a broad water signal in the ¹H NMR spectrum. This can be achieved by drying under a stream of nitrogen gas or in a vacuum desiccator.

-

Weighing the Sample: Accurately weigh approximately 1-5 mg of the dried this compound for ¹H NMR and 10-20 mg for ¹³C NMR experiments.

-

Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Homogenization: Gently vortex the vial to ensure the complete dissolution of this compound. Carotenoids are sensitive to light and heat, so avoid prolonged exposure.

-

Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe fitted with a filter.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following parameters are suggested for acquiring high-quality NMR spectra of this compound on a 500 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 - 12 ppm

-

Acquisition Time: 2 - 4 seconds

-

Relaxation Delay: 1 - 2 seconds

-

Number of Scans: 16 - 64 (depending on sample concentration)

-

Referencing: The residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 - 220 ppm

-

Acquisition Time: 1 - 2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 - 4096 (or more, as ¹³C is less sensitive).

-

Referencing: The CDCl₃ triplet signal at 77.16 ppm.

2D NMR Spectroscopy:

To establish the complete structural connectivity of this compound, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks. This is crucial for tracing the connectivity of protons within the polyene chain and the cyclopentane rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. This experiment is vital for assigning the carbons that are directly attached to protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) proton-carbon correlations. This is key for connecting different spin systems and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity. This is particularly useful for determining the stereochemistry of the molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based Structural Elucidation of this compound.

References

Unraveling the Anti-Inflammatory Potential of Capsorubin: Application Notes and Future Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin, a vibrant red xanthophyll carotenoid found predominantly in ripe red peppers (Capsicum annuum), is gaining attention for its potential health benefits. While its potent antioxidant properties are well-documented, its specific role as an anti-inflammatory agent is an emerging area of scientific inquiry. This document provides an overview of the current in vitro evidence for this compound's anti-inflammatory effects and outlines detailed protocols for future investigations to further elucidate its mechanisms of action.

Current Understanding of this compound's Anti-Inflammatory and Antioxidant Effects

Direct in vitro studies focusing exclusively on the anti-inflammatory mechanisms of isolated this compound are limited. However, research on paprika pigments, of which this compound is a significant component, and comparative studies with other carotenoids, provide compelling indirect evidence of its potential.

The primary anti-inflammatory action of this compound suggested by current research is linked to its exceptional ability to quench reactive oxygen species (ROS).[1][2][3] ROS, such as singlet oxygen and hydroxyl radicals, are key signaling molecules that can activate pro-inflammatory pathways. By effectively neutralizing these molecules, this compound can mitigate the initial triggers of inflammation. In fact, studies have indicated that this compound possesses a more potent antioxidant activity than its more commonly studied counterpart, capsanthin.[3]

A study on paprika pigments containing both capsanthin and this compound demonstrated a reduction in obesity-induced inflammation in 3T3-L1 adipocytes. This was evidenced by the suppression of mRNA expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and resistin.[4] Furthermore, the paprika pigments inhibited the production of nitric oxide (NO), a key inflammatory mediator, in co-cultured adipocytes and macrophages.[4] While these results are promising, the precise contribution of this compound to these effects remains to be elucidated through studies using the isolated compound.

Data Presentation: Quantitative Data from In Vitro Studies on Paprika Pigments

The following table summarizes the key findings from an in vitro study on paprika pigments, which include this compound. It is important to note that these results reflect the combined effect of the carotenoids present in the extract.

| Cell Line | Treatment | Concentration | Measured Parameter | Result |

| 3T3-L1 adipocytes co-cultured with RAW264.7 macrophages | Paprika Pigments | 15, 30, 60 µg/mL | IL-6 mRNA expression | Dose-dependent suppression |

| 3T3-L1 adipocytes co-cultured with RAW264.7 macrophages | Paprika Pigments | 15, 30, 60 µg/mL | TNF-α mRNA expression | Dose-dependent suppression |

| 3T3-L1 adipocytes co-cultured with RAW264.7 macrophages | Paprika Pigments | 15, 30, 60 µg/mL | MCP-1 mRNA expression | Dose-dependent suppression |

| 3T3-L1 adipocytes co-cultured with RAW264.7 macrophages | Paprika Pigments | 15, 30, 60 µg/mL | Resistin mRNA expression | Dose-dependent suppression |

| 3T3-L1 adipocytes co-cultured with RAW264.7 macrophages | Paprika Pigments | Not specified | Nitric Oxide (NO) Production | Inhibition |

Proposed Experimental Protocols for Investigating this compound's Anti-Inflammatory Effects

To rigorously evaluate the anti-inflammatory properties of isolated this compound, the following detailed experimental protocols are proposed.

Assessment of this compound's Effect on Pro-Inflammatory Cytokine Production in Macrophages

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Isolated this compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT or similar cell viability assay kit

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Cytotoxicity Assay: Before assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with the solvent for this compound) and a positive control (cells treated with LPS only).

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Express the results as a percentage of the cytokine production in the LPS-only treated group.

Investigation of this compound's Impact on the NF-κB Signaling Pathway

Objective: To examine whether this compound inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Reagents for cell culture as listed above

-

LPS from E. coli

-

Isolated this compound

-

Reagents for Western blotting (lysis buffer, primary antibodies for phospho-p65, total p65, and a loading control like β-actin, secondary antibodies)

-

Reagents for immunofluorescence (paraformaldehyde, Triton X-100, primary antibody for p65, fluorescently labeled secondary antibody, DAPI)

Protocol (Western Blotting):

-

Follow steps 1-5 from the cytokine assay protocol, but use a larger plate format (e.g., 6-well plates).

-

Cell Lysis: After a shorter LPS stimulation period (e.g., 30-60 minutes, to capture peak phosphorylation), wash the cells with cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phospho-p65 and total p65. Use β-actin as a loading control.

-

Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.

Protocol (Immunofluorescence):

-

Seed cells on coverslips in a 24-well plate.

-

Follow the treatment and stimulation protocol as for Western blotting.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Staining: Stain the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope and assess the nuclear translocation of p65.

Evaluation of this compound's Effect on COX-2 Expression and Activity

Objective: To assess the ability of this compound to inhibit the expression and enzymatic activity of cyclooxygenase-2 (COX-2).

Materials:

-

RAW 264.7 macrophage cell line and culture reagents

-

LPS from E. coli

-

Isolated this compound

-

Reagents for Western blotting (as above, with primary antibody for COX-2)

-

COX-2 activity assay kit (fluorometric or colorimetric)

Protocol (COX-2 Expression - Western Blotting):

-

Follow the cell culture, treatment, and stimulation protocol as described for the cytokine assay. A longer stimulation time (e.g., 12-24 hours) is typically required for robust COX-2 protein expression.

-

Perform cell lysis, protein quantification, and Western blotting as described for NF-κB, using a primary antibody specific for COX-2.

Protocol (COX-2 Activity Assay):

-

Induce COX-2 expression in RAW 264.7 cells by treating with LPS for 12-24 hours.

-

Lyse the cells to obtain a cell lysate containing the COX-2 enzyme.

-

In a cell-free system, incubate the cell lysate with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX-2).

-

Measure the production of prostaglandin E2 (PGE₂) or other prostanoids using the assay kit, following the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each this compound concentration.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory mechanisms of isolated this compound is still in its infancy, the existing data on its potent antioxidant capacity and the anti-inflammatory effects of paprika extracts provide a strong rationale for further investigation. The proposed protocols offer a systematic approach to characterizing the specific molecular targets of this compound in inflammatory pathways. Future research should focus on these detailed in vitro studies to validate the therapeutic potential of this compound and pave the way for its development as a novel anti-inflammatory agent. Subsequent in vivo studies in relevant animal models of inflammation will be crucial to confirm its efficacy and safety.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution of Capsorubin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for better High-Performance Liquid Chromatography (HPLC) resolution of Capsorubin.

Troubleshooting Guide: Enhancing this compound Peak Resolution

Question: I am observing poor resolution and peak tailing for this compound in my HPLC analysis. How can I optimize my mobile phase to improve the separation?

Answer:

Poor resolution of this compound is a common issue that can often be resolved by systematically adjusting the mobile phase composition and other chromatographic parameters. This compound, a carotenoid, possesses a non-polar backbone with polar functional groups, making its separation sensitive to the mobile phase environment.

Here is a step-by-step guide to troubleshoot and improve your separation:

-

Evaluate Your Current Mobile Phase:

-

Solvent Strength: The organic-to-aqueous ratio is a critical factor.[1][2][3] If you are using a reversed-phase C18 or C30 column, increasing the aqueous component of the mobile phase can enhance retention and potentially improve the separation of closely eluting peaks.[4] Conversely, if this compound is too strongly retained, a gradual increase in the organic solvent percentage may be necessary.

-

Solvent Type: The choice of organic solvent can significantly impact selectivity.[2] If you are using acetonitrile, consider switching to methanol or vice-versa. Acetone has also been successfully used as an organic modifier in the separation of carotenoids.[5][6] A mobile phase consisting of methanol/methyl tert-butyl ether (MTBE)/water has also been shown to be effective for carotenoid separations.[7]

-

-

Implement a Gradient Elution:

-

Isocratic elution may not be sufficient to resolve this compound from other components in a complex sample matrix. A gradient elution, where the mobile phase composition is changed over time, can provide better resolution.[4] A common approach is to start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration.[5] For example, a gradient of acetone and water has been used effectively.[5][6]

-

-

Adjust the Flow Rate:

-

Lowering the flow rate can sometimes lead to better resolution by allowing more time for the analyte to interact with the stationary phase.[1] However, this will also increase the run time. It is important to find a balance between resolution and analysis time.

-

-

Optimize Column Temperature:

-

Consider the Stationary Phase:

-

While C18 columns are widely used, C30 columns are often recommended for carotenoid separations as they can provide better resolution of isomers.[8] If you continue to face resolution issues with a C18 column, switching to a C30 column may be beneficial.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point for reversed-phase HPLC of this compound on a C18 column is a gradient mobile phase consisting of an organic solvent like acetone or methanol and water.[5] For example, you could begin with a gradient of 75% acetone in water, increasing to 95-100% acetone over the course of the run.[5]

Q2: Can the pH of the mobile phase affect the resolution of this compound?

While this compound itself does not have readily ionizable groups, the pH of the mobile phase can influence the charge of co-eluting impurities or affect the silanol groups on the stationary phase, which can in turn impact peak shape and resolution.[4] Using a buffered mobile phase at a low concentration (e.g., 5 mM ammonium acetate) can sometimes help to achieve more reproducible results.[9]

Q3: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or a void in the column. In the context of mobile phase optimization, ensure that your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions. Adjusting the mobile phase composition, as detailed in the troubleshooting guide, can also help to mitigate tailing.

Q4: Are there any stability concerns for this compound in the mobile phase?

Yes, carotenoids like this compound can be susceptible to degradation from light, heat, and oxidation.[10][11] It is advisable to use fresh mobile phase and protect your samples and standards from light. Some studies also recommend the addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to minimize degradation.[9]

Quantitative Data on Mobile Phase Composition

The following table summarizes different mobile phase compositions that have been used for the HPLC analysis of carotenoids, including this compound.

| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Reference |

| C18 | Acetone | Water | 0-5 min, 75% A; 5-10 min, 75-95% A; 10-17 min, 95% A; 17-22 min, 95-100% A; 22-27 min, 100-75% A | 1.0 | [5] |

| C18 | 5 mM Ammonium Acetate, Acetonitrile, Methanol | Water | Gradient Program | 1.0 | [9] |

| C30 | Methanol/MTBE/Water (83:15:2, v/v/v) | Methanol/MTBE/Water (8:90:2, v/v/v) | 0-20 min, 0% B; 20-160 min, 100% B | 1.0 | [7] |

Experimental Protocols

Protocol: HPLC Analysis of this compound using a C18 Column

This protocol is based on a validated method for the simultaneous determination of several carotenoids.[5][6]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Acetone (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Sample containing this compound, extracted and dissolved in a suitable solvent (e.g., acetone).

-

-

Chromatographic Conditions:

-

Mobile Phase A: Acetone

-

Mobile Phase B: Water

-

Gradient Elution:

-

0-5 min: 75% A

-

5-10 min: 75% to 95% A

-

10-17 min: 95% A

-

17-22 min: 95% to 100% A

-

22-27 min: 100% to 75% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 450 nm

-

-

Procedure:

-

Prepare the mobile phases and degas them before use.

-

Equilibrate the column with the initial mobile phase composition (75% Acetone) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the this compound standard to determine its retention time and peak shape.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to assess the resolution of the this compound peak from other components.

-

Visualizations

Caption: Troubleshooting workflow for optimizing HPLC resolution of this compound.

References

- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chromtech.com [chromtech.com]